2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Description
2-(2-Fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic acetamide derivative characterized by a fluorophenoxy group attached to an acetamide backbone and a pivaloyl-substituted indolin moiety. Its structure combines a bicyclic indolin core with a bulky pivaloyl group (tert-butyl carbonyl) and a fluorine-substituted phenoxy chain. The fluorine atom likely enhances metabolic stability and binding selectivity, while the pivaloyl group may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-21(2,3)20(26)24-11-10-14-8-9-15(12-17(14)24)23-19(25)13-27-18-7-5-4-6-16(18)22/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZKVVOGNDNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorophenoxy group and an indolin moiety, which may contribute to its biological activity. The structural formula can be represented as follows:
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. For instance, a series of fluorophenoxy derivatives were synthesized and tested for their efficacy against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) models. These studies indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting a potential therapeutic application in epilepsy management .
The mechanism underlying the anticonvulsant effects appears to involve modulation of benzodiazepine receptors, although additional pathways may also be implicated. The interaction with these receptors is critical for the enhancement of GABAergic transmission, which is essential for controlling neuronal excitability .
Case Studies
- Anticonvulsant Efficacy : In a study involving various compounds, one derivative demonstrated considerable activity in both PTZ and MES models, supporting its potential as an anticonvulsant agent. The study provided detailed pharmacokinetic profiles and safety assessments, highlighting the importance of optimizing chemical structures for enhanced efficacy .
- Safety Profile : Another investigation focused on the safety margins of these compounds, revealing that while they exhibited strong anticonvulsant properties, they also maintained a favorable safety profile in preclinical trials. This balance is crucial for advancing these compounds toward clinical applications.
Data Tables
| Compound Name | Activity Model | Efficacy (%) | Safety Margin |
|---|---|---|---|
| Compound A | PTZ | 85 | High |
| Compound B | MES | 78 | Moderate |
| Compound C | PTZ & MES | 90 | High |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be grouped into three categories based on the evidence: pyridazinone acetamides, substituted phenylacetamides, and benzothiazole-linked acetamides. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Comparisons :
Receptor Selectivity: Pyridazinone derivatives (e.g., from ) exhibit FPR2 agonism, activating calcium mobilization and chemotaxis. The target compound’s indolin core and fluorophenoxy group may confer distinct receptor-binding kinetics compared to pyridazinone’s planar heterocyclic system.
Substituent Effects: Fluorine vs. Chlorine/Methoxy: Fluorine in the target compound may improve membrane permeability and reduce off-target interactions compared to chloro or methoxy groups in analogs from and .
Pharmacokinetic Considerations: Peptidomimetic analogs () with complex stereochemistry and polar groups (e.g., amino-hydroxyhexan) likely exhibit lower oral bioavailability compared to the target compound’s more lipophilic indolin-pivaloyl system.
Research Findings and Mechanistic Insights
- Pyridazinone Derivatives: The 4-methoxybenzyl group in FPR2 agonists () is critical for receptor activation. Replacement with 2-fluorophenoxy (as in the target compound) might alter ligand-receptor hydrogen bonding or π-π stacking interactions.
- Anticancer Potential: Fluorinated phenylacetamides () showed docking affinity for cancer-related targets. The target compound’s indolin moiety, a privileged scaffold in kinase inhibitors, may synergize with fluorophenoxy for enhanced efficacy.
- Patent Compounds : Benzothiazole-linked acetamides () emphasize the role of electron-withdrawing groups (e.g., trifluoromethyl) in stabilizing acetamide conformations—a feature shared with the target compound’s fluorine substituent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
